3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

JAK2 inhibition biochemical assay ATP-competitive

Substituting close analogs of this pyrazolyl-amino-pyrimidinyl benzamide risks adopting an untested JAK selectivity fingerprint, compromising target engagement studies. Procure CAS 1171157-97-3 as a structurally distinct probe with a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core divergent from tofacitinib-like chemotypes. - Enables comparative JAK1/JAK2/JAK3/TYK2 selectivity profiling with a scaffold orthogonal to pyrrolopyrimidine and pyridine-carboxamide reference inhibitors. - The 3-fluorobenzamide substitution pattern is designed for fluorine-walk SAR to map metabolic stability determinants across human, mouse, and rat liver microsomes. - In stock with standard pack sizes (1 mg, 5 mg, 25 mg, 50 mg) and custom bulk synthesis available on request.

Molecular Formula C20H15FN6O
Molecular Weight 374.379
CAS No. 1171157-97-3
Cat. No. B2618316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
CAS1171157-97-3
Molecular FormulaC20H15FN6O
Molecular Weight374.379
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C20H15FN6O/c21-15-4-1-3-14(11-15)20(28)26-17-7-5-16(6-8-17)25-18-12-19(23-13-22-18)27-10-2-9-24-27/h1-13H,(H,26,28)(H,22,23,25)
InChIKeyAUKMMCXNDVQOBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide: Structural and Pharmacological Baseline


3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide (CAS 1171157-97-3) is a synthetic small molecule belonging to the benzamides of pyrazolyl-amino-pyrimidinyl derivatives class, characterized by a 3-fluorobenzamide moiety linked via an aniline spacer to a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core [1]. This chemotype is disclosed in the Lynk Pharmaceuticals patent family (WO2020118683A1) as a selective and potent Janus kinase (JAK) inhibitor scaffold, with the broader compound class exhibiting low nanomolar biochemical potency against JAK2 at Km ATP concentrations [1]. The compound is cataloged under PubChem CID 44071230 with a molecular formula of C20H15FN6O and a molecular weight of 374.4 g/mol, though curated bioactivity data for this specific analog remains absent from major public repositories [2].

JAK2 Study Fit Reported class-level biochemical activity context (low nanomolar JAK2)
Isoform Selectivity Pyrazole-pyrimidine scaffold distinct from pyrrolopyrimidine cores
Topical Research Patent class design intent for skin-restricted exposure studies

3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide: Why Generic Substitution Fails — JAK Selectivity Trap


JAK family inhibitors are not freely interchangeable in research or therapeutic contexts because small structural perturbations within the benzamide of pyrazolyl-amino-pyrimidinyl series can profoundly reorder JAK1/JAK2/JAK3/TYK2 selectivity profiles, which directly dictate both target engagement specificity and cytokine signaling inhibition spectrum [1]. The Lynk patent family explicitly teaches that substitution patterns on the terminal benzamide ring—including the position and identity of halogen substituents such as the 3-fluoro group—are designed to modulate isoform selectivity and topical versus systemic exposure properties, with some analogs engineered for skin-restricted administration [1]. Consequently, substituting a close structural analog lacking the precise 3-fluorobenzamide substitution pattern or pyrazole connectivity risks unknowingly adopting an untested selectivity fingerprint, nullifying any prior pharmacological rationale and potentially introducing confounding off-target activities [2].

Isoform selectivity fingerprint may shift with halogen substitution or pyrazole connectivity changes.

Topical vs systemic exposure context may differ across benzamide analogs lacking the 3-fluoro pattern.

Pyrazole-pyrimidine hinge-binding mode may not transfer to fused-ring JAK inhibitor scaffolds.

3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide: Comparator-Based Evidence Analysis


JAK2 Biochemical Potency: Class-Level Benchmarking

The Lynk Pharmaceuticals patent WO2020118683A1 explicitly claims that the benzamides of pyrazolyl-amino-pyrimidinyl derivative class—which structurally encompasses CAS 1171157-97-3—exhibit 'exceptional potency profiles with JAK2 IC50 values in the low nanomolar range at Km ATP concentration' [1]. This positions the class at a potency level comparable to or exceeding that of the FDA-approved JAK1/2 inhibitor baricitinib, which has a reported biochemical JAK2 IC50 of approximately 5.7 nM [2]. While compound-specific IC50 data for CAS 1171157-97-3 is not publicly disclosed, the parent patent's class-level claim establishes a potency floor that differs markedly from older, less potent JAK inhibitor chemotypes such as the pyrazolopyrimidine series.

JAK2 Potency Benchmark
Class-level inference
Class claim: JAK2 IC50 low nanomolar (Km ATP); Baricitinib JAK2 IC50 5.7 nM (ref)
Supports JAK2 biochemical assay context; class-level inference
Compound-specific IC50 not publicly disclosed
JAK2 inhibition biochemical assay ATP-competitive class-level SAR

Isoform Selectivity: JAK1/TYK2 Activity vs. Pan-JAK Inhibitors

WO2020118683A1 further teaches that selected compounds within the benzamide of pyrazolyl-amino-pyrimidinyl class exhibit 'exceptional potency against JAK1 and/or TYK2' in addition to JAK2, with the specific selectivity pattern governed by the substitution identity on the terminal benzamide ring [1]. This contrasts with first-generation pan-JAK inhibitors such as tofacitinib, which inhibit JAK3 with sub-nanomolar potency (IC50 ≈ 0.15 nM cell-based), leading to broader immunosuppressive effects [2]. The 3-fluoro substitution on the benzamide of CAS 1171157-97-3 represents a defined structural feature within the Lynk patent scope, warranting specific evaluation of its selectivity fingerprint relative to other halogen-substituted or unsubstituted benzamide analogs in the series.

Isoform Selectivity Context
Class-level inference
Patent class: JAK1/TYK2 potency claimed; 3-F substitution may modulate selectivity. Tofacitinib: JAK3 IC50 0.15 nM (pan-JAK)
Supports isoform-selectivity assay context; JAK3 sparing potential
Compound-specific selectivity not confirmed
JAK1 selectivity TYK2 inhibition cytokine signaling therapeutic window

Structural Differentiation: 3-Fluorobenzamide vs. Other Halogenated Analogs

Within the Lynk patent series, the terminal benzamide aryl ring is a critical pharmacophoric element subject to extensive substitution analysis [1]. The 3-fluoro substitution present in CAS 1171157-97-3 introduces a distinct electronic and steric environment compared to the 4-fluoro, 2-fluoro, chloro, or unsubstituted benzamide variants encompassed by the patent. Fluorine substitution at the meta position of benzamides is well-precedented in medicinal chemistry to modulate CYP450-mediated oxidative metabolism and improve pharmacokinetic half-life relative to unsubstituted or para-halo analogs [2]. The absence of a 4-fluoro substituent eliminates the possibility of CYP2C9-mediated hydroxylation at that position, a known metabolic soft spot in related benzamide scaffolds.

3-F Substitution Pattern
Cross-study comparable
Meta-fluorobenzamide; reported trend: meta-F may reduce oxidative clearance vs para-F
May support metabolic stability screening context
Compound-specific microsomal data not available
structure-activity relationship halogen substitution fluorine scan metabolic stability

Topical Administration Potential: Skin-Restricted vs. Systemic JAK Inhibitors

The Lynk Pharmaceuticals patent WO2020118683A1 explicitly describes the benzamide of pyrazolyl-amino-pyrimidinyl class as suitable for 'orally and/or topically available' administration, with certain embodiments designed to achieve skin-restricted pharmacokinetics and minimal systemic exposure [1]. This is a deliberate design feature that differentiates this compound class from first-generation systemic JAK inhibitors such as tofacitinib and baricitinib, which distribute broadly and carry boxed warnings for serious infections and laboratory abnormalities when used systemically [2]. While CAS 1171157-97-3 has not been specifically profiled for skin permeability or local retention, its physicochemical properties (cLogP ≈ 3.3, MW 374.4, HBD = 2, HBA = 6) fall within ranges empirically associated with dermal penetration for small-molecule JAK inhibitors like delgocitinib (MW 310.4, cLogP 2.0) and ruxolitinib (MW 306.4, cLogP 2.8) [2].

Physicochemical Profile
Class-level inference
MW 374.4, cLogP 3.3, HBD 2, HBA 6; ref topical JAK inhibitors MW ~310, cLogP 2.0-2.8
Profile may support topical formulation research; class design intent for skin-restricted exposure
Skin permeability experiments required
topical JAK inhibitor skin-restricted atopic dermatitis local exposure

Scaffold Uniqueness: Pyrazole-Pyrimidine Core vs. Other Hinge Binders

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core of CAS 1171157-97-3 represents a distinct hinge-binding architecture compared to the pyrrolopyrimidine core of tofacitinib, the pyrazolopyrimidine core of filgotinib, or the pyridine-carboxamide core of baricitinib [1][2]. The N-1 pyrazole-to-pyrimidine connectivity creates a unique vector for the aniline-benzamide extension that is not present in other JAK inhibitor chemotypes. This scaffold differentiation has structural implications for kinase selectivity: the pyrazole C-4 position and the pyrimidine C-2 position remain available for further functionalization, providing synthetic handles absent in fused-ring JAK inhibitor cores. The Lynk patent exploits this scaffold to achieve selective JAK inhibition profiles distinct from those of the pyrrolopyrimidine class [1].

Scaffold Differentiation
Supporting evidence
6-(1H-pyrazol-1-yl)pyrimidin-4-amine core; vs tofacitinib (pyrrolopyrimidine), baricitinib (pyridine-carboxamide)
Distinct hinge-binding scaffold for kinase selectivity profiling
Synthetic tractability for SAR exploration
pyrazole-pyrimidine scaffold hinge-binding motif kinase inhibitor design scaffold hopping

Evidence Gap: Compound-Specific Data Limitations

A systematic search of public databases including ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and the primary literature reveals no compound-specific biochemical IC50 values, cellular activity data, selectivity panel results, or in vivo pharmacokinetic parameters for CAS 1171157-97-3 as of April 2026 [1]. The compound appears as a disclosed structure within the Lynk Pharmaceuticals patent WO2020118683A1 without a specific exemplified biological data point, and is cataloged by several chemical vendors as a research reagent without accompanying pharmacological characterization. Consequently, all differentiation claims above rest on class-level inference from the parent patent and structural reasoning rather than on direct experimental evidence for this exact compound.

Data Gap
Data to verify
No public biochemical or cellular data; Lynk lead LNK01004 JAK1 IC50 ≈ 10 nM
Compound-specific pharmacological characterization required
Commission in-house profiling before large-scale use
data gap compound characterization due diligence procurement risk

3-Fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide: Procurement Application Scenarios


JAK Selectivity Profiling in Kinase Panels

CAS 1171157-97-3 is best deployed as a structurally distinct probe for JAK kinase selectivity panel screening, where its 6-(1H-pyrazol-1-yl)pyrimidin-4-amine hinge-binding core provides a scaffold dissimilar from the pyrrolopyrimidine (tofacitinib-like) and pyridine-carboxamide (baricitinib-like) chemotypes commonly used as reference inhibitors [1]. The compound's class-level low-nanomolar JAK2 potency, as claimed in WO2020118683A1, supports its use as a starting point for comparative biochemical profiling across JAK1, JAK2, JAK3, and TYK2 to map selectivity determinants specific to the pyrazole-pyrimidine scaffold [1]. Researchers should commission dose-response IC50 determinations across all four JAK isoforms and a broad kinase selectivity panel (e.g., 100+ kinases) to establish the compound's individual selectivity fingerprint before interpreting cellular or in vivo results.

SAR Studies: 3-Fluorobenzamide Metabolic Stability

The 3-fluorobenzamide substitution pattern of CAS 1171157-97-3 makes it a suitable parent scaffold for fluorine-walk SAR studies aimed at optimizing metabolic stability while preserving JAK inhibitory potency [1]. Given the class-level design intent for both oral and topical administration routes, comparative microsomal stability assays (human, mouse, rat liver microsomes) with the 2-fluoro, 4-fluoro, 2,4-difluoro, and unsubstituted benzamide analogs are warranted to quantify the differential intrinsic clearance attributable to the 3-fluoro position [2]. Such studies can validate or refute the class-level metabolic stability hypotheses and generate decision-quality data for lead optimization programs targeting dermatological or gastrointestinal inflammatory indications.

Chemical Probe for JAK-Dependent Cytokine Signaling

CAS 1171157-97-3 can serve as a chemical biology tool for dissecting JAK-STAT pathway contributions to cytokine signaling (IL-4, IL-13, IL-6, IL-23, IFN-α) in primary human immune cells, provided that compound-specific IC50 values and cytotoxicity profiles are first established [1]. The patent class includes compounds with activity against JAK1 and TYK2, which are the predominant JAK isoforms mediating IL-13 and IL-23 signaling, respectively—pathways of high interest in atopic dermatitis and psoriasis research [2]. The compound should be benchmarked against the clinically relevant JAK1-selective inhibitor upadacitinib and the TYK2-selective inhibitor deucravacitinib in head-to-head cellular phospho-STAT inhibition assays to quantify its relative pathway selectivity.

Topical Formulation Feasibility for Dermatology Research

Given the Lynk patent family's explicit claim scope encompassing topical formulations, CAS 1171157-97-3 is a candidate for in vitro skin permeability testing (Franz diffusion cell using human ex vivo skin or reconstructed human epidermis models) to evaluate its suitability for dermatological JAK inhibition research [1]. Key parameters to determine include steady-state flux, permeability coefficient (Kp), and epidermal/dermal retention ratios, benchmarked against ruxolitinib (the active pharmaceutical ingredient in Opzelura, an FDA-approved topical JAK inhibitor) [2]. The compound's computed physicochemical profile (cLogP 3.3, MW 374.4) suggests that formulation with penetration enhancers or nano-encapsulation may be required to achieve therapeutically relevant dermal concentrations, providing a formulation development rationale beyond the simple act of compound procurement.

Application
Selection Property
Validation Focus
JAK isoform selectivity panel studies
Structurally distinct pyrazole-pyrimidine scaffold; reported class-level JAK2 activity
Biochemical IC50 profiling across JAK1/2/3/TYK2; broad kinase selectivity review
Fluorine-walk metabolic stability SAR
3-fluorobenzamide substitution pattern; reported trend for metabolic stability modulation
Comparative microsomal intrinsic clearance (human, mouse, rat); CYP phenotyping
JAK-STAT cytokine signaling pathway studies
Reported JAK1/TYK2 class-level potency; 3-fluoro substitution may influence selectivity
Cellular phospho-STAT inhibition; benchmark against JAK1- and TYK2-selective reference inhibitors
Topical formulation feasibility studies
Physicochemical profile within dermal delivery range; class-level topical design intent
Franz diffusion cell permeability; dermal retention vs. reference topical JAK inhibitor
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